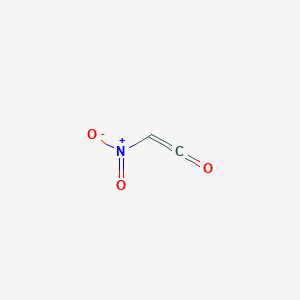silane CAS No. 65266-84-4](/img/structure/B14469852.png)
[(4-tert-Butyl-1-methylcyclohexyl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is an organosilicon compound that features a cyclohexyl group substituted with a tert-butyl and a methyl group, connected to a trimethylsilyl group via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-1-methylcyclohexyl)oxysilane typically involves the reaction of 4-tert-butyl-1-methylcyclohexanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-tert-Butyl-1-methylcyclohexanol+Trimethylsilyl chloride→(4-tert-Butyl-1-methylcyclohexyl)oxysilane+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of (4-tert-Butyl-1-methylcyclohexyl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butyl-1-methylcyclohexyl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and other oxidized derivatives.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(4-tert-Butyl-1-methylcyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-1-methylcyclohexyl)oxysilane involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, making it useful in protecting group chemistry. The molecular pathways involved include the formation and cleavage of silicon-oxygen bonds under specific conditions.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, cis-
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, trans-
Uniqueness
(4-tert-Butyl-1-methylcyclohexyl)oxysilane is unique due to the presence of both a bulky tert-butyl group and a trimethylsilyl group, which confer distinct steric and electronic properties. These features make it particularly useful in protecting group chemistry and in the synthesis of complex organic molecules.
Properties
CAS No. |
65266-84-4 |
|---|---|
Molecular Formula |
C14H30OSi |
Molecular Weight |
242.47 g/mol |
IUPAC Name |
(4-tert-butyl-1-methylcyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C14H30OSi/c1-13(2,3)12-8-10-14(4,11-9-12)15-16(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
RNKCPLDJUNRAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


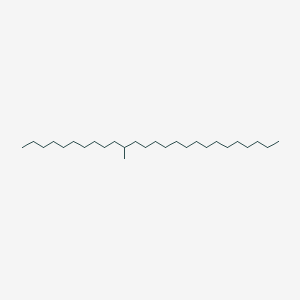
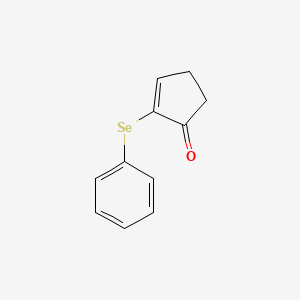
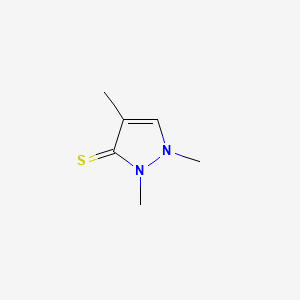
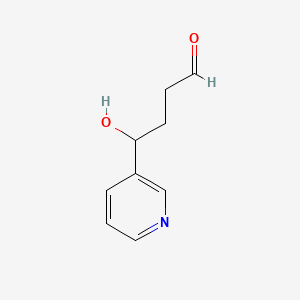
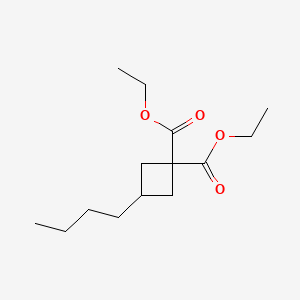
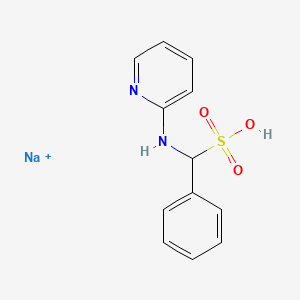
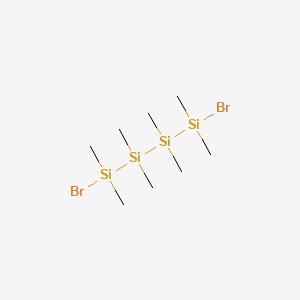
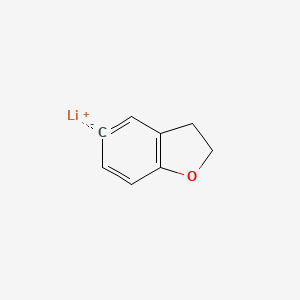

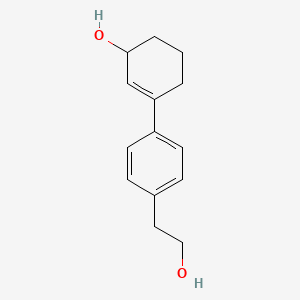
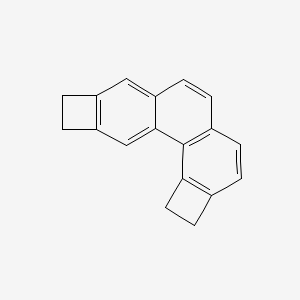
![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
